N-(4,5-二甲基-1,3-苯并噻唑-2-基)噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

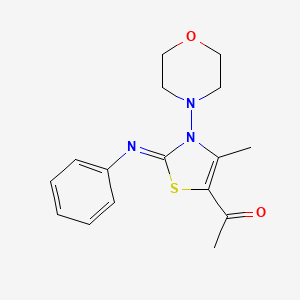

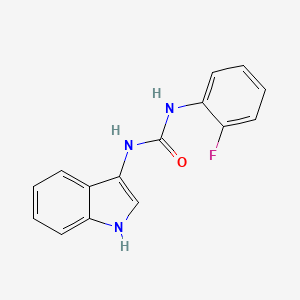

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4 and 5 . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The compound is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . The melting point of a similar compound was reported to be 170–172 °C .科学研究应用

有机合成

合成方法和相关化合物的合成途径的发展提供了合成复杂分子的可扩展性和效率的见解。例如,R. Scott 等人(2006 年)描述了 VEGFR 抑制剂的可扩展合成,展示了合成类似复杂分子的关键片段的新途径的发展,展示了此类化合物在治疗剂合成中的重要性 (R. Scott 等人,2006 年)。

腐蚀抑制

苯并噻唑衍生物,包括那些在结构上与 N-(4,5-二甲基-1,3-苯并噻唑-2-基)噻吩-2-甲酰胺相关的衍生物,已经针对其腐蚀抑制性能进行了研究。Zhiyong Hu 等人(2016 年)合成了苯并噻唑衍生物并评估了它们作为酸性环境中钢的腐蚀抑制剂的有效性,突出了它们的潜在工业应用 (Zhiyong Hu 等人,2016 年)。

抗菌活性

对苯并噻唑衍生物的抗菌性能的研究导致了发现对各种微生物具有显着活性的化合物。Sailaja Rani Talupur 等人(2021 年)合成了具有潜在抗菌作用的化合物并对它们进行了表征,表明此类分子具有更广泛的药理学意义 (Sailaja Rani Talupur 等人,2021 年)。

材料科学

分子结构的操纵可以产生具有新颖性能的材料。T. Chu 等人(2011 年)研究了聚咔唑基太阳能电池中形态控制的影响,展示了相关化合物中微小的结构变化如何显著影响光伏性能,强调了此类化合物在可再生能源技术开发中的相关性 (T. Chu 等人,2011 年)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstMycobacterium tuberculosis .

Mode of Action

Biochemical Pathways

tuberculosis , suggesting that they may interfere with essential biochemical pathways in this bacterium.

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

tuberculosis , suggesting that they may lead to the death of these bacteria.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .

未来方向

The future directions of research on this compound could involve further exploration of its potential biological activities. Given its considerable in vitro anticancer activity against Hep G2 cell line , further studies could focus on its potential as a therapeutic agent for various types of cancer. Additionally, the synthesis methods could be optimized to improve yield and reduce costs .

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-8-5-6-10-12(9(8)2)15-14(19-10)16-13(17)11-4-3-7-18-11/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQFLAZSUINIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2832916.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)

![2-[1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2832925.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)